molecular formula C12H19NO4 B2574317 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid CAS No. 150543-61-6

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid

Cat. No.: B2574317
CAS No.: 150543-61-6
M. Wt: 241.287
InChI Key: QXRGGYBREHVBNA-UHFFFAOYSA-N
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Description

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is a spirocyclic compound featuring a bicyclic structure with a cyclopropane ring fused to a pyrrolidine-like ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, while the carboxylic acid functionality enhances its utility as a building block in medicinal chemistry, particularly for protease inhibitors and peptidomimetics . Its synthesis involves multistep routes, including ketone reduction, cyclopropanation, and Boc protection, achieving yields of ~2.2% over six steps . Key physical properties include a melting point of 131–134°C and distinct NMR signals (e.g., δ 3.81–3.61 ppm for protons adjacent to the spiro center) .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(7-13)6-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRGGYBREHVBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150543-61-6
Record name 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

One of the most notable applications of 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is its use in the synthesis of antiviral agents. It is a key intermediate in the production of ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used to treat hepatitis C virus infections. Ledipasvir is recognized for its high efficacy at picomolar concentrations and is often used in combination therapies for enhanced antiviral activity .

Table 1: Comparison of Drug Efficacy

Drug NameMechanism of ActionEfficacy (IC50)Application Area
LedipasvirNS5A InhibitorPicomolar rangeHepatitis C treatment
SofosbuvirNS5B Polymerase InhibitorNanomolar rangeHepatitis C treatment
RibavirinNucleoside AnalogLow micromolar rangeBroad-spectrum antiviral

Enzyme Inhibition Studies

The compound has also been utilized in studies focusing on enzyme inhibitors. Its structural properties make it a valuable scaffold for designing inhibitors that target specific enzymes involved in various metabolic pathways. Research indicates that modifications to the azaspiro framework can lead to compounds with enhanced inhibitory activities against enzymes such as serine proteases and kinases, which are critical in numerous biological processes and disease states.

Synthesis of Biologically Active Molecules

The compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it has been employed in the development of novel proline derivatives that exhibit potential therapeutic effects. A recent study highlighted a catalytic and enantioselective preparation involving this compound to create (S)-4-methyleneproline scaffolds, which are important for synthesizing peptides with specific biological activities .

Case Study 1: Synthesis of Ledipasvir

In a comprehensive study, researchers demonstrated the synthesis pathway of ledipasvir starting from this compound through a series of reactions including allylic alkylation and subsequent functional group modifications. The study reported high yields and enantioselectivity, showcasing the compound's utility in pharmaceutical chemistry .

Case Study 2: Enzyme Inhibition

Another research project focused on modifying the azaspiro framework to enhance enzyme inhibition properties. The findings indicated that specific substitutions on the spiro structure could significantly increase potency against targeted enzymes, providing insights into structure-activity relationships essential for drug design.

Mechanism of Action

The mechanism of action of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine. This property makes it useful in the synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Table 1: Structural Variations in Spirocyclic Boc-Protected Compounds

Compound Name Structural Feature(s) Key Applications/Notes References
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid Carboxylic acid at position 1; cyclopropane-pyrrolidine spiro core Intermediate for hepatitis C drugs (e.g., Ledipasvir)
tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate Oxygen atom replaces carboxylic acid; ether linkage Precursor for spirocyclic benzoxazine derivatives
5-(tert-Butoxycarbonyl)-7-oxo-5-azaspiro[2.4]heptane Ketone group at position 7 Potential for further functionalization via ketone chemistry
(S)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Carboxylic acid at position 6; enantiomeric purity ([α]D²⁵ = –23.5°) Chiral building block in enantioselective synthesis
5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid Benzyloxycarbonyl (Cbz) protection instead of Boc Alternative protecting group strategy for amine intermediates

Key Observations:

  • Positional Isomerism : The location of the carboxylic acid (positions 1 vs. 6) significantly impacts reactivity and biological activity. For example, the (S)-6-carboxylic acid enantiomer is critical in Ledipasvir synthesis .
  • Protecting Groups: Boc offers stability under basic conditions, whereas Cbz () is more labile to hydrogenolysis, enabling selective deprotection .

Key Observations:

  • Chiral Resolution : Enantioselective synthesis () is critical for pharmaceutical applications, as seen in the (S)-6-carboxylic acid derivative used in antiviral agents .
  • Scalability : Multigram syntheses (e.g., 24 g scale in ) highlight industrial feasibility for drug intermediate production .

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physical and Spectroscopic Data

Compound Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) References
This compound 131–134 3.81–3.61 (m, 2H); 1.55–1.34 (m, 10H, Boc) 177.74 (COOH); 80.36 (Boc carbonyl)
(S)-6-carboxylic acid 94–95 4.50 (m, 1H); 0.61 (m, 4H, cyclopropane) 178.6 (COOH); 81.1 (Boc carbonyl)
tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate N/A 3.40–3.20 (m, spiro protons) 154.0 (Boc carbonyl); 65.26 (ether oxygen)

Key Observations:

  • Thermal Stability : Higher melting points (131–134°C) in the 1-carboxylic acid derivative suggest stronger intermolecular interactions (e.g., hydrogen bonding) compared to the 6-carboxylic acid isomer .
  • NMR Signatures : Distinct splitting patterns in ¹³C NMR (e.g., δ 154.0–154.8 ppm for Boc carbonyls) confirm structural integrity across analogues .

Biological Activity

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid (CAS No. 1454843-78-7) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.28 g/mol
  • Structure : The compound features a spirocyclic structure which is significant in influencing its biological interactions and efficacy.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and responses.
  • Receptor Modulation : It can act as a modulator for certain receptors, influencing signal transduction pathways that are critical for cell survival and proliferation.

Pharmacological Effects

Research has highlighted several pharmacological effects of this compound:

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
  • Neuroprotective Effects : Similar compounds have shown promise in neuroprotection against apoptosis induced by oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of related azaspiro compounds in human neuroblastoma cells exposed to oxidative stress induced by tert-butyl hydroperoxide (tBHP). The results indicated that these compounds could significantly reduce cell death by modulating apoptotic pathways through the activation of ERK/MAPK and PI3K/Akt signaling pathways .

Case Study 2: Antioxidant Properties

Another research effort focused on the antioxidant capabilities of spirocyclic compounds similar to this compound. The findings demonstrated that these compounds effectively quenched free radicals and protected cellular components from oxidative damage, suggesting their potential use as therapeutic agents in conditions characterized by oxidative stress .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
NeuroprotectionERK/MAPK and PI3K/Akt pathways modulation
Enzyme inhibitionSpecific enzyme targets

Q & A

Basic: What are the key synthetic routes for 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves cyclization of ortho-aminophenol derivatives with haloalkanes to form the spiro[2.4]heptane core, followed by Boc protection of the amine group. For example, tert-butyl dicarbonate (Boc₂O) in anhydrous THF under nitrogen is used for Boc protection . Intermediates like methyl esters (e.g., 5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid methyl ester, CAS 1129634-43-0) are characterized via NMR (¹H/¹³C) and LC-MS to confirm regiochemistry and purity .

Advanced: How can stereochemical integrity be maintained during spirocyclic ring formation, and what analytical methods resolve enantiomeric excess?

Methodological Answer:
Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) can enforce stereocontrol during cyclization. Post-synthesis, enantiomeric excess is determined using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) and polarimetric analysis. For example, (S)-enantiomers of related spiro compounds (CAS 1129634-44-1) were resolved using hexane:isopropanol gradients .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies spirocyclic protons (δ 1.4–1.6 ppm for Boc methyl groups) and carboxylic acid protons (broad singlet at δ 12–13 ppm).
  • HRMS : Exact mass analysis (e.g., ESI-HRMS) confirms molecular formula (C₁₂H₁₉NO₄).
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and Boc carbonyl (C=O at ~1680 cm⁻¹) .

Advanced: How can functionalization of the spiro[2.4]heptane core be optimized for drug discovery applications?

Methodological Answer:
The carboxylic acid group (position 1) is activated via EDCI/HOBt coupling for amide bond formation, while the Boc group enables selective deprotection (TFA/DCM) for secondary amine functionalization. For example, tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS 2091417-05-7) is a key intermediate for introducing pharmacophores . Reaction optimization (e.g., microwave-assisted synthesis) improves yields of derivatives .

Basic: What are the stability challenges of the Boc-protected spirocyclic system under acidic/basic conditions?

Methodological Answer:
The Boc group is labile under strong acids (e.g., TFA) but stable to mild bases. Accelerated stability studies in buffers (pH 1–10) at 40°C for 14 days, monitored via HPLC, show degradation <5% at pH 7–9 but >20% at pH <3. Storage recommendations: -20°C under nitrogen .

Advanced: How can contradictory data on spiro[2.4]heptane reactivity in literature be reconciled?

Methodological Answer:
Divergent reactivity reports (e.g., ring-opening vs. stability) arise from substituent effects. Computational modeling (DFT) predicts strain energy (~15 kcal/mol) and reactive sites. Experimental validation via competition reactions (e.g., nucleophilic attack by amines vs. thiols) under standardized conditions clarifies trends .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • SPE : Polystyrene-divinylbenzene columns (Isolute® 101) remove polar impurities.
  • Recrystallization : Use ethyl acetate/hexane (1:3) for high-purity crystals (>98% by HPLC).
  • Prep-HPLC : C18 columns with acetonitrile/water (0.1% TFA) gradients resolve diastereomers .

Advanced: What role does this compound play in fragment-based drug design (FBDD)?

Methodological Answer:
The spiro[2.4]heptane core is a rigid scaffold for probing protein binding pockets. SPR (surface plasmon resonance) screens against kinase targets (e.g., EGFR) identify low-micromolar binders. Structure-activity relationship (SAR) studies focus on modifying the carboxylic acid (e.g., bioisosteres like tetrazoles) .

Basic: How is isotopic labeling achieved for metabolic stability studies?

Methodological Answer:
Deuterated Boc groups (e.g., Boc-d9) are introduced via Boc₂O-d18 in deuterated THF. ¹³C-labeled carboxylic acids are synthesized using NaH¹³CO3 in DMF. Isotopic purity (>95%) is confirmed via LC-MS/MS .

Advanced: What computational tools predict the conformational dynamics of this spirocyclic system?

Methodological Answer:
Molecular dynamics (MD) simulations (AMBER/CHARMM) model ring puckering and substituent effects. QM/MM calculations (Gaussian) reveal transition states for ring-opening reactions. These data guide the design of constrained analogs with improved metabolic stability .

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